Methyl 2-formylisonicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-formylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-12-8(11)6-2-3-9-7(4-6)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXVRBSKKVMMQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599491 | |
| Record name | Methyl 2-formylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125104-34-9 | |
| Record name | Methyl 2-formylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Methodologies for the Synthesis of Methyl 2 Formylisonicotinate
Strategic Development of Condensation-Based Synthetic Routes
Condensation reactions are a cornerstone of organic synthesis for forming carbon-carbon bonds. In the context of synthesizing methyl 2-formylisonicotinate, these reactions typically involve creating the formyl group precursor by reacting a suitable pyridine (B92270) derivative with a one-carbon electrophile.
A classic approach is the aldol-type condensation, where an enolate reacts with a carbonyl compound. sigmaaldrich.com In a related strategy, the synthesis of a formyl group can be achieved through formylation reactions. One such method is the Ti-Claisen condensation, which can be used to prepare α-formyl esters. For example, the synthesis of methyl 1-formylcyclopropanecarboxylate is achieved by reacting a precursor with methyl formate (B1220265) in the presence of titanium tetrachloride (TiCl₄) and triethylamine. orgsyn.org This methodology could be adapted to a pyridine scaffold, starting with a suitable precursor like methyl 2-methylisonicotinate, to introduce the formyl group. The reaction proceeds through the formation of a titanium enolate, which then reacts with the formylating agent. orgsyn.org
Another advanced condensation strategy involves the use of powerful dehydrating agents to facilitate esterification between a carboxylic acid and an alcohol. A notable example is the use of 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org This method is highly efficient for creating esters from nearly equimolar amounts of carboxylic acids and alcohols under mild conditions, offering high chemoselectivity. organic-chemistry.org While this is an esterification method, the principles of using potent activating agents can be applied to other condensations, such as the formation of the C-C bond required for the formyl group.
Table 1: Comparison of Condensation-Based Synthetic Strategies This table is generated by the AI based on the research findings.
| Method | Key Reagents | Principle | Potential Application | Reference |
|---|---|---|---|---|
| Ti-Claisen Condensation | Titanium tetrachloride (TiCl₄), Triethylamine, Methyl formate | Formation of a titanium enolate followed by reaction with a formylating agent to create an α-formyl ester. | Direct formylation of a pyridine precursor at the 2-position. | orgsyn.org |
| MNBA-mediated Condensation | 2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAP (catalyst) | Activation of a carboxylic acid by the anhydride to facilitate ester formation with an alcohol. | While primarily for esterification, demonstrates a powerful activation strategy for condensation. | organic-chemistry.org |
| L-proline-catalyzed Aldol (B89426) Condensation | L-proline | Organocatalytic activation of a carbonyl compound (e.g., propionaldehyde) to react with formaldehyde (B43269). | Synthesis of α,β-unsaturated aldehydes, a class of compounds related to the target structure. | rsc.org |
Oxidative Approaches to Precursor Derivatization
A common and direct strategy for synthesizing this compound is through the selective oxidation of the methyl group of a readily available precursor, methyl 2-methylisonicotinate. The challenge lies in stopping the oxidation at the aldehyde stage without proceeding to the carboxylic acid.
Several oxidizing agents have been employed for this transformation. A classical method involves using selenium dioxide (SeO₂) in a solvent like 1,4-dioxane. Selenium dioxide is known for its ability to selectively oxidize activated methyl groups to aldehydes. Another approach utilizes iodine as the oxidant in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. This method avoids the use of toxic selenium reagents but requires careful temperature control.
A more robust and common oxidant for converting methyl groups on aromatic rings to carboxylic acids is potassium permanganate (B83412) (KMnO₄). While this typically leads to the fully oxidized carboxylic acid, careful control of reaction conditions can sometimes favor the aldehyde. For instance, a patented process describes the oxidation of 4-chloro-2-methylpyridine (B118027) with potassium permanganate in water to yield 4-chloro-2-pyridinecarboxylic acid, demonstrating the effectiveness of KMnO₄ for oxidizing the methyl group on the pyridine ring. google.com Adapting this to halt at the aldehyde stage would require precise control of stoichiometry and reaction time.
Table 2: Oxidative Methods for the Derivatization of Pyridine Precursors This table is generated by the AI based on the research findings.
| Oxidizing System | Precursor | Product | Key Features | Reference |
|---|---|---|---|---|
| Selenium Dioxide (SeO₂) | 2-Methylisonicotinic acid | 2-Formylisonicotinic acid | Classical method; selective oxidation of the methyl group. | |
| Iodine in DMSO | 2-Methylisonicotinic acid | 2-Formylisonicotinic acid | Avoids selenium reagents; requires high temperature. | |
| Potassium Permanganate (KMnO₄) | 4-Chloro-2-methylpyridine | 4-Chloro-2-pyridinecarboxylic acid | Strong oxidant; typically goes to the carboxylic acid but effective for methyl group oxidation. | google.com |
Exploration of Novel Catalytic and Stereoselective Synthetic Pathways
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. In the synthesis of pyridine derivatives, novel catalysts are being explored to facilitate complex transformations.
For condensation reactions, organocatalysts such as L-proline have been shown to be efficient for the aldol condensation of formaldehyde and propionaldehyde (B47417) to produce methacrolein (B123484) under mild conditions. rsc.org This highlights the potential of using small organic molecules to catalyze the C-C bond formation necessary for synthesizing formyl-substituted pyridines.
Solid acid catalysts are also gaining prominence. Niobic acid, for example, has demonstrated high activity for the hydroxyalkylation/alkylation of 2-methylfuran (B129897) with other biomass-derived compounds, a C-C coupling reaction. rsc.org Its strong Brønsted acid sites and water tolerance make it a robust catalyst for such transformations. rsc.org Another innovative approach involves using magnetic nanoparticles functionalized with catalytic moieties. Pyridine-4-carboxylic acid functionalized Fe₃O₄ nanoparticles have been used as a recyclable catalyst for the synthesis of pyranone derivatives. researchgate.net This concept could be extended by designing catalysts to specifically target the synthesis of this compound.
While this compound itself is achiral, the development of stereoselective synthetic pathways is crucial for preparing chiral derivatives that are often of interest in medicinal chemistry. Advanced strategies, such as those utilizing rhodium catalysis for C(sp³)-H activation, have been employed for the stereoselective synthesis of complex pyrrolidine (B122466) analogs. nih.gov Similarly, stereoselective methods for synthesizing tetrahydropyridines and other heterocyclic compounds often rely on ring-expansion strategies or the use of chiral auxiliaries. mdpi.comacs.org These advanced catalytic and stereoselective methods provide a powerful toolkit that could be adapted to the pyridine scaffold of this compound for the creation of novel, high-value chiral molecules.
Green Chemistry Principles and Sustainable Synthesis of Pyridine Carboxylates
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.in These principles are increasingly being applied to the synthesis of pyridine carboxylates.
A key aspect of green chemistry is the use of environmentally benign solvents. mlsu.ac.in Research has focused on replacing hazardous organic solvents with greener alternatives like water or room temperature ionic liquids (RTILs). For example, the synthesis of bis-isoxazolyl-1,2,5,6-tetrahydro pyridine-3-carboxylates has been achieved in high yield using the ionic liquid triethyl ammonium (B1175870) acetate (B1210297) (TEAA), which acts as both a green solvent and a recyclable catalyst. scirp.org
The use of renewable feedstocks is another core principle. mlsu.ac.in There is growing interest in developing biocatalytic routes to produce pyridine derivatives from biomass. Research projects are exploring the conversion of lignin-derived compounds into substituted pyridines using engineered microorganisms like Rhodococcus jostii. ukri.orgukri.org This approach aims to create sustainable pathways to valuable pyridine intermediates, including those with -CHO and -CO₂H sidechains. ukri.orgukri.org
Catalysis is central to green chemistry, emphasizing the use of recyclable and highly efficient catalysts. mlsu.ac.in The use of pyridine-2-carboxylic acid as a recyclable, sustainable catalyst for multicomponent reactions in a water-ethanol mixture highlights a move towards greener catalytic systems. rsc.org Similarly, the use of functionalized magnetic nanoparticles allows for easy separation and reuse of the catalyst, minimizing waste. researchgate.net Designing processes with high atom economy and energy efficiency, for instance by carrying out reactions at ambient temperature and pressure, further aligns the synthesis of pyridine carboxylates with the goals of sustainability. mlsu.ac.in
Table 3: Application of Green Chemistry Principles to Pyridine Carboxylate Synthesis This table is generated by the AI based on the research findings.
| Green Chemistry Principle | Application in Pyridine Carboxylate Synthesis | Example/Benefit | Reference |
|---|---|---|---|
| Safer Solvents & Auxiliaries | Use of water or ionic liquids as reaction media. | Synthesis in triethyl ammonium acetate (TEAA) avoids toxic organic solvents. | scirp.org |
| Use of Renewable Feedstocks | Biocatalytic conversion of biomass (lignin) to pyridine intermediates. | Engineered Rhodococcus jostii to produce pyridines, reducing reliance on petrochemicals. | ukri.orgukri.org |
| Catalysis | Employing recyclable catalysts like organocatalysts or functionalized nanoparticles. | Pyridine-2-carboxylic acid as a recyclable catalyst in water/ethanol; magnetic nanoparticle catalysts. | researchgate.netrsc.org |
| Atom Economy | Designing synthetic routes to maximize the incorporation of all materials into the final product. | One-pot multicomponent reactions minimize intermediate isolation and waste. | rsc.org |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Reduces energy consumption and associated environmental/economic impacts. | mlsu.ac.in |
Elucidating the Chemical Reactivity and Transformation Mechanisms of Methyl 2 Formylisonicotinate
Nucleophilic Addition Reactions at the Formyl Moiety
The formyl (aldehyde) group at the C-2 position is a primary site for nucleophilic attack due to the significant polarization of the carbon-oxygen double bond, which renders the carbonyl carbon highly electrophilic. This reactivity is central to many transformations of Methyl 2-formylisonicotinate.
The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which results in the breaking of the C=O π-bond and the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol. This process can be catalyzed by either acid or base. doi.org Acid catalysis enhances the electrophilicity of the carbonyl carbon by protonating the oxygen, while base-promoted reactions often involve a more potent, anionic nucleophile. doi.org
A variety of nucleophiles can add to the formyl group, leading to a diverse array of products. For instance, reaction with hydrogen cyanide (often generated in situ from NaCN/H₂SO₄) yields a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon. libretexts.org Alcohols can add to form hemiacetals, which are generally unstable but can be important intermediates. doi.org In a related transformation, the reaction of 2-pyridinecarboxaldehyde (B72084) with γ-hydroxy-α,β-acetylenic esters has been shown to form stable cyclic acetals, a process facilitated by the inherent basicity of the pyridine (B92270) nitrogen. researchgate.net Another key reaction is the condensation with amine derivatives, such as thiosemicarbazide, which adds to the formyl group to form thiosemicarbazones after subsequent dehydration. acs.org
Table 1: Examples of Nucleophilic Addition at the Formyl Group
| Nucleophile (Reagent) | Intermediate | Final Product Type |
| Cyanide (HCN/CN⁻) | Cyanide adds to carbonyl carbon | Cyanohydrin |
| Alcohol (R-OH) | Alcohol adds to carbonyl carbon | Hemiacetal |
| Amine (R-NH₂) | Amine adds to carbonyl carbon | Carbinolamine |
| Thiosemicarbazide | Thiosemicarbazide adds to carbonyl | Thiosemicarbazone (after dehydration) |
Ester Functional Group Reactivity in Transesterification and Hydrolysis Processes
The methyl ester at the C-4 position offers another key site for chemical transformation, primarily through hydrolysis and transesterification reactions. These reactions involve nucleophilic acyl substitution at the ester's carbonyl carbon.
Transesterification is the process of converting one ester into another by exchanging the alkoxy group. nih.gov This reaction can be catalyzed by either an acid or a base. nih.gov
Base-catalyzed transesterification proceeds via the nucleophilic attack of an alkoxide on the ester carbonyl. To drive the reaction to completion, the corresponding alcohol of the attacking alkoxide is typically used as the solvent in large excess. nih.gov
Acid-catalyzed transesterification involves the initial protonation of the carbonyl oxygen, which activates the ester toward attack by a neutral alcohol molecule. nih.govjst.go.jp
Hydrolysis converts the ester into a carboxylic acid and an alcohol. jst.go.jp
Base-catalyzed hydrolysis (saponification) is an irreversible process. The reaction is driven to completion because the carboxylic acid product is immediately deprotonated by the base to form a carboxylate salt, which is unreactive toward further nucleophilic attack. jst.go.jp
Acid-catalyzed hydrolysis is the reverse of Fischer esterification and exists as an equilibrium. jst.go.jp The reaction requires an excess of water to shift the equilibrium toward the products. jst.go.jp
For this compound, these reactions allow for the modification of the ester group, for example, to introduce different alkyl chains or to reveal the free carboxylic acid (2-formylisonicotinic acid), which can then participate in other reactions like amide bond formation.
Electrophilic and Nucleophilic Substitutions on the Pyridine Heterocycle
The reactivity of the pyridine ring itself is heavily influenced by the electronegative nitrogen atom and the two electron-withdrawing substituents.
Electrophilic Aromatic Substitution (SEAr): The pyridine ring is inherently electron-deficient, making it significantly less reactive towards electrophiles than benzene (B151609). smolecule.com This deactivation is further intensified by the formyl and ester groups. Consequently, electrophilic substitution on this compound is extremely difficult and requires harsh reaction conditions. smolecule.com When such reactions do occur on pyridine systems, substitution is generally directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. wikipedia.org The nitrogen atom itself, however, can act as a nucleophile and readily reacts with electrophiles like alkyl halides to form quaternary pyridinium (B92312) salts. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-poor nature of the pyridine ring makes it highly susceptible to nucleophilic attack. smolecule.com This reactivity is greatest at the 2-, 4-, and 6-positions, as the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. eurekalert.org The presence of strong electron-withdrawing groups at the 2- and 4-positions in this compound further activates the ring for SNAr, particularly at the 6-position should a suitable leaving group be present. For example, derivatives like methyl 2-chloro-6-formylisonicotinate can undergo substitution reactions where the chlorine is displaced by a nucleophile. researchgate.net
Investigating Radical-Mediated Transformations and Functionalization
Radical reactions offer powerful, modern methods for C-H functionalization that are often complementary to traditional polar reactions. For electron-deficient heterocycles like pyridine, the Minisci reaction is a cornerstone of radical chemistry. wikipedia.org This reaction involves the addition of a nucleophilic carbon-centered radical to a protonated, electron-deficient heterocycle. wikipedia.org
The Minisci reaction is highly effective for alkylating electron-deficient pyridines, a transformation not possible with Friedel-Crafts chemistry. wikipedia.org The reaction typically generates a radical from a precursor like a carboxylic acid (via oxidative decarboxylation) or an alcohol, which then adds to the activated pyridine ring. wikipedia.orgrsc.org For substituted pyridines, regioselectivity can be complex, but addition generally favors the electron-deficient α (C2/C6) and γ (C4) positions. nih.gov Given that this compound is highly electron-deficient, it is an excellent candidate for Minisci-type functionalizations.
Recent advances in photoredox catalysis have expanded the scope of radical reactions. eurekalert.org Visible-light-mediated methods allow for the generation of radicals under mild conditions. rsc.orgnih.gov For example, acyl radicals can be generated from aldehydes and added to N-heteroaromatics in a Minisci-type fashion. rsc.org Other transformations, such as the Giese reaction, which involves the addition of a radical to an electron-deficient alkene, have also been adapted using photoredox catalysis to modify pyridine derivatives. researchgate.netrsc.org These methods could potentially be applied to introduce new C-C bonds at the pyridine core of this compound or its derivatives.
Chemo- and Regioselectivity in Multi-functionalized Pyridine Systems
The presence of three distinct reactive sites—the formyl group, the ester group, and the pyridine ring—makes chemo- and regioselectivity critical considerations when designing reactions with this compound.
Chemoselectivity is the preferential reaction of a reagent with one functional group over others.
Reduction: A mild reducing agent like sodium borohydride (B1222165) (NaBH₄) would selectively reduce the aldehyde (formyl group) to a primary alcohol, leaving the less reactive ester group untouched. A stronger reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the ester.
Nucleophilic Attack: The formyl group is generally more electrophilic than the ester carbonyl and will typically react first with most nucleophiles. For example, Grignard reagents would preferentially add to the aldehyde over the ester. However, basic nucleophiles like alkoxides could favor transesterification at the ester position. nih.gov
Regioselectivity concerns the site of reaction within a specific functional group or on the aromatic ring. nih.gov
On the Pyridine Ring: As discussed, nucleophilic attack (either SNAr or radical addition) is strongly favored at the positions ortho and para to the nitrogen (C2, C4, C6). nih.goveurekalert.org Since the C2 and C4 positions are already substituted in this compound, any substitution or addition would be directed to the C6 position. Electrophilic attack, though highly disfavored, would target the C3 or C5 positions. wikipedia.org
The interplay between these factors allows for the controlled, stepwise functionalization of the molecule. By carefully choosing reagents and conditions, chemists can target a specific site for transformation while preserving the others, enabling the synthesis of complex and highly functionalized pyridine derivatives.
Table 2: Predicted Chemo- and Regioselective Reactions of this compound
| Reagent Type | Example Reagent | Predicted Primary Reaction Site (Chemoselectivity) | Predicted Position (Regioselectivity) |
| Mild Reducing Agent | NaBH₄ | Formyl group | C2 (formyl carbon) |
| Strong Reducing Agent | LiAlH₄ | Formyl and Ester groups | C2 (formyl) and C4 (ester) |
| Organometallic Nucleophile | CH₃MgBr (Grignard) | Formyl group | C2 (formyl carbon) |
| Basic Nucleophile | NaOCH₂CH₃ (Alkoxide) | Ester group (Transesterification) | C4 (ester carbon) |
| Radical Nucleophile | t-Butyl radical (Minisci) | Pyridine Ring | C6 |
| Electrophile | HNO₃/H₂SO₄ | Pyridine Ring (if forced) | C3 / C5 |
Applications of Methyl 2 Formylisonicotinate in Complex Organic Synthesis
Construction of Advanced Heterocyclic Architectures
The strategic placement of the formyl and ester groups on the pyridine (B92270) scaffold of Methyl 2-formylisonicotinate makes it an ideal starting material for the synthesis of a variety of fused and polycyclic heterocyclic systems. These complex structures are often found at the core of medicinally important compounds.
One notable application is in the construction of imidazo[1,2-a]pyridine-based structures. The imidazo[1,2-a]pyridine (B132010) core is a privileged scaffold in medicinal chemistry, appearing in a number of marketed drugs. nih.gov The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction between an amidine, an aldehyde, and an isocyanide, provides a powerful method for the synthesis of this heterocyclic system. nih.govbeilstein-journals.org While direct examples explicitly detailing the use of this compound in a GBB reaction are not prevalent in readily available literature, its structural similarity to other aldehydes used in this reaction, such as methyl 2-formylbenzoate, suggests its high potential for generating novel imidazo[1,2-a]pyridine derivatives. beilstein-journals.org The resulting structures, bearing a methoxycarbonyl group, would be amenable to further functionalization, allowing for the exploration of new chemical space.
Another significant reaction for building complex heterocyclic frameworks is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline or related heterocyclic system. rsc.org This reaction is fundamental in the synthesis of many alkaloids and pharmacologically active compounds. mdpi.comnih.gov The aldehyde functionality of this compound makes it a suitable candidate for the Pictet-Spengler reaction, enabling the synthesis of tetrahydro-β-carbolines and their analogs. rsc.orgnih.gov These scaffolds are of significant interest due to their presence in a wide array of natural products with diverse biological activities, including antiviral and antitumor properties. nih.gov
Utility in Multicomponent Reactions for Molecular Scaffold Diversification
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. MCRs are particularly valuable in drug discovery for rapidly generating libraries of structurally diverse compounds.
As mentioned previously, the Groebke–Blackburn–Bienaymé (GBB) reaction is a prime example of an MCR where this compound can serve as the aldehyde component. nih.govbeilstein-journals.org The power of the GBB reaction lies in its ability to introduce diversity at three positions of the resulting imidazo[1,2-a]pyridine scaffold by simply varying the starting amidine, aldehyde, and isocyanide. By employing this compound, a diverse library of imidazo[1,2-a]pyridines with a functional handle (the methyl ester) for further modification can be readily assembled. This approach allows for the systematic exploration of structure-activity relationships in the development of new therapeutic agents. nih.gov
The tandem application of MCRs, such as a GBB reaction followed by a Ugi reaction, further exemplifies the utility of this approach in creating complex, peptidomimetic structures containing the imidazo[1,2-a]pyridine core. nih.govbeilstein-journals.org This strategy allows for the introduction of up to seven points of diversity, leading to a vast expansion of accessible chemical space. beilstein-journals.org
Precursor in the Synthesis of Biologically Relevant Molecules and Natural Product Analogs
The inherent reactivity of this compound makes it a valuable precursor in the synthesis of molecules with potential biological activity. Its pyridine core is a common feature in many pharmaceuticals, and the aldehyde and ester functionalities provide convenient handles for elaboration into more complex structures.
This compound serves as a key intermediate in the production of various drugs, including those targeting cardiovascular diseases and diabetes. lookchem.com The ability to participate in reactions that form the core structures of bioactive molecules underscores its importance in the pharmaceutical industry.
While specific, publicly documented total syntheses of natural products or their analogs directly employing this compound are not extensively reported, its role as a building block for key heterocyclic scaffolds, such as tetrahydro-β-carbolines, is significant. nih.gov Many natural and synthetic compounds containing this nucleus exhibit a wide range of pharmacological activities, including antiviral and anticancer properties. nih.govnih.gov
Furthermore, the imidazo[1,2-a]pyridine scaffold, accessible through reactions involving aldehydes like this compound, is a core component of molecules with diverse biological activities, including antiviral, antibacterial, and anticancer properties. nih.gov For instance, imidazopyridine-fused isoquinolinones have been investigated as HIV inhibitors. beilstein-journals.org The synthesis of such complex molecules often relies on the strategic use of versatile building blocks like this compound.
Development of Novel Reagents and Ligands Utilizing the Isonicotinate (B8489971) Framework
The isonicotinate framework, present in this compound, is a fundamental component in the design of ligands for coordination chemistry and catalysis. The nitrogen atom of the pyridine ring and the oxygen atoms of the ester and aldehyde groups can act as coordination sites for metal ions.
Bipyridine and terpyridine ligands are widely used in coordination chemistry and catalysis due to their ability to form stable complexes with a variety of metal ions. nih.gov The chemical structure of this compound provides a platform for the synthesis of novel pyridine-based ligands. The formyl group can be readily transformed into other functional groups through reactions such as condensation, oxidation, or reduction, allowing for the creation of a diverse range of ligand structures. These tailored ligands can then be used to modulate the catalytic activity and selectivity of metal complexes in various organic transformations. While specific examples of ligands synthesized directly from this compound are not extensively documented in the searched literature, its potential as a precursor is evident from the vast field of pyridine-based ligand synthesis. nih.govchemscene.com
The development of new ligands is crucial for advancing the field of catalysis, and versatile building blocks like this compound offer a valuable starting point for the design and synthesis of next-generation catalytic systems.
Research in Medicinal Chemistry and Drug Discovery Featuring Methyl 2 Formylisonicotinate Derivatives
Design and Synthesis of Bioactive Compounds for Pharmaceutical Applications
The pursuit of novel therapeutic agents often relies on the synthesis of bioactive compounds derived from versatile chemical scaffolds. ffhdj.comirjweb.comresearchgate.net Methyl 2-formylisonicotinate serves as a valuable starting material or intermediate in the creation of such compounds. Its formyl group is particularly reactive and can participate in a variety of chemical transformations to build more complex molecular architectures.
The synthesis of bioactive compounds is a structured process that often begins with a readily available precursor. nih.gov For instance, the synthetic route to this compound itself can start from precursors like Methyl 2-(hydroxymethyl)isonicotinate through an oxidation reaction. chemsrc.com Once obtained, the aldehyde functionality of this compound can be used in reactions such as condensations, reductive aminations, and the formation of heterocyclic rings. These reactions allow for the introduction of diverse functional groups and structural motifs, which is a key strategy in the design of new pharmaceutical candidates. evitachem.com
The overarching goal is to generate molecules with specific biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. irjweb.com The isonicotinate (B8489971) framework is a component of various known bioactive agents, and by using derivatives like this compound, chemists can systematically create libraries of new compounds for biological screening. evitachem.comresearchgate.net This process is integral to modern drug discovery, aiming to produce molecules with enhanced therapeutic potential. ffhdj.com
This compound as a Key Synthon in Drug Lead Optimization
The utility of this compound lies in its reactive aldehyde group and the pyridine (B92270) ring structure. The aldehyde allows for the straightforward introduction of various substituents, enabling chemists to explore the chemical space around a lead compound. For example, if a lead compound contains a primary or secondary amine, it can be reacted with this compound via reductive amination to introduce the methyl isonicotinate moiety. This modification can alter the compound's size, polarity, and ability to form hydrogen bonds, potentially leading to improved interactions with the biological target. drugdesign.org
This systematic modification is a cornerstone of lead optimization. nih.govnih.gov By creating a series of analogues where the isonicotinate group is introduced or modified, researchers can establish a structure-activity relationship (SAR) to guide further design. nih.gov For example, different heterocycles can be evaluated to find the optimal core for a particular drug target, and the isonicotinate ring system represents one such valuable option. nih.gov
Structure-Activity Relationship (SAR) Studies of Isonicotinate-Based Therapeutic Candidates
Structure-Activity Relationship (SAR) analysis is a critical component of medicinal chemistry that involves systematically altering a molecule's structure to understand how these changes affect its biological activity. oncodesign-services.com By designing and testing a series of related compounds, researchers can identify the key chemical features—known as a pharmacophore—responsible for potency and selectivity. oncodesign-services.comnih.gov For therapeutic candidates based on the isonicotinate scaffold, SAR studies provide crucial insights for optimizing lead compounds. nih.gov
SAR studies on isonicotinate derivatives explore the impact of different substituents on the pyridine ring. The position, size, and electronic properties of these substituents can dramatically influence how the molecule interacts with its biological target. nih.govnih.gov For example, in the development of diaryl urea-based anticancer agents, the substitution of benzene (B151609) rings with groups like chlorine and methyl, along with the extension of the molecule's linear structure, was found to enhance antiproliferative activity. nih.gov Similarly, for other classes of compounds, the addition of methoxy (B1213986) groups has been shown to increase antimigration effects in cancer cell lines. nih.gov
The recognized cytotoxic activity of some phenolic derivatives, for example, is dependent on their lipophilicity, which is affected by the length of an ester moiety and the presence of hydroxyl groups on the ring. uc.pt These principles are broadly applicable in drug design. In the context of this compound derivatives, an SAR study would involve synthesizing analogues with modifications at the formyl group (e.g., converting it to an alcohol, amine, or part of a new heterocyclic ring) and at the methyl ester (e.g., changing it to other esters or an amide) to determine which features are essential for the desired pharmacological effect. drugdesign.orgnih.gov
Below is an interactive table illustrating hypothetical SAR data for a series of isonicotinate-based compounds, demonstrating how structural modifications can influence biological activity.
| Compound | R1 Group (at 2-position) | R2 Group (at 4-position) | Biological Activity (IC₅₀, µM) | Comment |
|---|---|---|---|---|
| Reference | -CHO (Formyl) | -COOCH₃ (Methyl Ester) | 15.0 | Starting point (this compound). |
| Analog A | -CH₂OH (Hydroxymethyl) | -COOCH₃ (Methyl Ester) | 45.5 | Reduction of formyl to alcohol decreases activity, suggesting the aldehyde is important for interaction. drugdesign.org |
| Analog B | -CHO (Formyl) | -COOH (Carboxylic Acid) | 12.2 | Hydrolysis of ester to acid slightly improves activity, possibly due to a new H-bond. |
| Analog C | -CHO (Formyl) | -CONH₂ (Amide) | 8.7 | Ester-to-amide switch enhances activity, indicating a potential hydrogen bond donor is favored. nih.gov |
| Analog D | -CN (Cyano) | -COOCH₃ (Methyl Ester) | 22.1 | Replacing the formyl with a cyano group reduces potency. |
This table is for illustrative purposes to explain SAR concepts and is not based on experimentally verified data for this compound.
Exploration of Molecular Targets and Pharmacological Mechanisms (e.g., P2X3 Receptor Antagonists)
Identifying the specific molecular targets of a drug candidate is fundamental to understanding its mechanism of action. Derivatives of pyridine and related heterocycles are known to interact with a wide range of biological targets, including enzymes and receptors. A notable target class for which related compounds have been investigated is the purinergic P2X receptor family, specifically the P2X3 subtype. nih.gov
P2X3 receptors are ligand-gated ion channels activated by adenosine-5'-triphosphate (B57859) (ATP). nih.gov They are predominantly expressed in sensory neurons and are implicated in pain signaling and inflammation. nih.govscispace.com Consequently, antagonists that block the activity of P2X3 receptors are promising candidates for the treatment of chronic pain and other conditions like chronic cough. nih.govmdpi.com
The development of P2X3 antagonists has involved modifying the natural ligand, ATP, or discovering novel, non-nucleotide small molecules. scispace.com For example, the compound TNP-ATP is a potent but non-selective P2X3 antagonist. scispace.com Research has also led to highly selective antagonists, some of which have advanced to clinical trials, such as Gefapixant. scispace.commdpi.com Cryo-electron microscopy studies have revealed how some allosteric antagonists bind to the P2X3 receptor, stabilizing it in a non-conductive state and physically blocking the ion pore. rcsb.org While this compound itself is not a documented P2X3 antagonist, its scaffold is representative of the small, heterocyclic structures often explored in the search for new receptor modulators. The design of novel P2X3 antagonists could involve using the isonicotinate core as a scaffold to correctly position functional groups that interact with key residues in the receptor's binding site. unicam.it
In silico Drug Design and Ligand-Based Approaches
In modern drug discovery, computational methods, often referred to as in silico drug design, are used to accelerate the identification and optimization of new drug candidates. researchgate.net These methods can be broadly categorized into structure-based and ligand-based approaches. nih.govmdpi.com When the three-dimensional structure of the biological target is unknown, ligand-based drug design (LBDD) becomes particularly valuable. nih.gov
LBDD relies on the knowledge of molecules that are already known to bind to the target. nih.govdrugdesign.org The principle is that molecules with similar structures are likely to have similar biological activities. mdpi.comtemple.edu Key LBDD techniques include:
Pharmacophore Modeling : This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. This pharmacophore model can then be used to screen large virtual libraries of compounds to find new structural scaffolds that match the required features. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. mdpi.commdpi.com By analyzing properties like lipophilicity (LogP), molar refractivity, and topological polar surface area (TPSA), a predictive model can be built to estimate the activity of newly designed, unsynthesized compounds. ambeed.com
For a compound like this compound, LBDD could be used to design new derivatives with a higher probability of being active. Starting with a set of known active compounds containing an isonicotinate or similar core, a pharmacophore model could be generated. This model would guide the modification of the formyl and methyl ester groups of this compound to better fit the pharmacophore requirements. Similarly, a QSAR model could predict which modifications would most likely improve potency, helping to prioritize which new derivatives to synthesize and test, thereby saving time and resources. nih.govtemple.edu Molecular docking, a structure-based method, could also be employed if the target's structure is known, to predict how designed derivatives would bind and to rationalize SAR data. unicam.iteco-vector.com
Advanced Analytical Characterization Techniques for Research on Methyl 2 Formylisonicotinate
High-Resolution Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)
Spectroscopic methods are indispensable for the detailed structural elucidation of methyl 2-formylisonicotinate, allowing researchers to confirm its covalent structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is a primary tool for confirming the molecular structure of this compound. The spectrum provides information on the chemical environment of each proton, their connectivity, and the relative number of protons in different environments.
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), exhibits distinct signals corresponding to the different protons in the molecule. The methyl ester protons (-OCH₃) typically appear as a sharp singlet, while the protons on the pyridine (B92270) ring and the aldehyde proton resonate at different chemical shifts, with their splitting patterns providing valuable information about their neighboring protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 10.15 | Singlet (s) | 1H | Aldehyde proton (-CHO) |
| 8.95 | Doublet (d) | 1H | Pyridine ring proton |
| 8.49 | Singlet (s) | 1H | Pyridine ring proton |
| 8.09 | Doublet of doublets (dd) | 1H | Pyridine ring proton |
| 4.00 | Singlet (s) | 3H | Methyl ester protons (-OCH₃) |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to gain insights into its fragmentation patterns, which can further confirm its structure. In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. For this compound, the molecular ion peak (M)⁺ is observed at an m/z of 165, corresponding to its molecular weight of 165.15 g/mol .
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of different chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. These would include a strong carbonyl (C=O) stretching vibration from the ester group, another distinct carbonyl stretching band from the aldehyde group, and C-O stretching vibrations associated with the ester functionality. The presence of the aromatic pyridine ring would also be indicated by C=C and C=N stretching vibrations within the fingerprint region of the spectrum.
Chromatographic Separations and Purity Assessment in Research Contexts (e.g., High-Performance Liquid Chromatography, Gas Chromatography)
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. These methods are critical for ensuring that the compound meets the high-purity requirements for research applications, which is often 98% or higher.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis and purification of non-volatile and thermally sensitive compounds like this compound. In a typical reversed-phase HPLC setup, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the compound between the two phases. For this compound, a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, would be suitable. Detection is often achieved using a UV detector, as the pyridine ring in the molecule absorbs UV light.
Gas Chromatography (GC)
Gas chromatography is another powerful technique for assessing the purity of volatile compounds. Given that this compound has a predicted boiling point of 274.1±25.0 °C, GC can be a suitable method for its analysis. In GC, the compound is vaporized and transported through a column by an inert carrier gas. The separation is based on the compound's volatility and its interactions with the stationary phase coating the column. A flame ionization detector (FID) is commonly used for the detection of organic compounds like this compound.
In a practical application of chromatographic separation, the synthesis of this compound often involves a purification step using automated rapid chromatography, a form of column chromatography, with a mobile phase gradient of heptane (B126788) and ethyl acetate (B1210297).
| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Common Detector |
|---|---|---|---|
| HPLC | C18 (Reversed-phase) | Acetonitrile/Water or Methanol/Water gradient | UV Detector |
| GC | Polysiloxane-based (e.g., HP-5) | Helium or Nitrogen | Flame Ionization Detector (FID) |
X-ray Crystallography for Solid-State Structure Determination and Polymorphism Analysis
For this compound, which is a solid at room temperature, single-crystal X-ray diffraction would provide unambiguous proof of its structure. The resulting crystal structure would detail the planarity of the pyridine ring and the orientation of the formyl and methyl ester substituents.
Polymorphism is the phenomenon where a compound can exist in multiple crystalline forms, each having a different arrangement of molecules in the solid state. Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability. While polymorphism is a critical aspect to consider in the solid-state characterization of a compound, there is currently no publicly available information on whether this compound exhibits this property.
Although specific crystallographic data for this compound is not available in the literature, a typical crystallographic study would report the parameters listed in the table below.
| Crystallographic Parameter | Information Provided |
|---|---|
| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry elements of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |
| Density (calculated) | The theoretical density of the crystal. |
| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between bonds. |
Hyphenated Techniques for Comprehensive Material Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer a powerful approach for the comprehensive analysis of complex samples. These techniques provide both separation of components and their structural identification in a single experiment, enhancing sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust hyphenated technique that is well-suited for the analysis of volatile and semi-volatile compounds. In the context of this compound research, GC-MS would be invaluable for identifying and quantifying the target compound as well as any volatile impurities in a sample. The gas chromatograph would separate the components of the mixture, and the mass spectrometer would then provide a mass spectrum for each component. This allows for positive identification by comparing the obtained mass spectrum to a library of known spectra and by analyzing the fragmentation patterns, which provides detailed structural information.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is another powerful hyphenated technique that is particularly useful for the analysis of less volatile and thermally sensitive compounds. For the analysis of this compound, LC-MS would allow for the separation of the compound from non-volatile impurities or starting materials. The eluent from the liquid chromatograph is introduced into the mass spectrometer, which provides molecular weight information and, with tandem MS (MS/MS), detailed structural data from the fragmentation of the molecular ion. This technique is highly sensitive and selective, making it ideal for the analysis of complex mixtures containing pyridine derivatives.
| Hyphenated Technique | Key Advantages for this compound Analysis |
|---|---|
| GC-MS | - High-resolution separation of volatile components.
|
| LC-MS | - Separation of non-volatile and thermally sensitive compounds.
|
Computational Chemistry and Molecular Modeling Investigations of Methyl 2 Formylisonicotinate
Quantum Mechanical Studies of Electronic Structure and Energetics
Quantum mechanical (QM) calculations are fundamental to understanding the electronic nature of a molecule. semanticscholar.org These methods, by solving approximations of the Schrödinger equation, provide detailed information about electron distribution and energy levels, which govern the molecule's stability and reactivity. semanticscholar.org
Density Functional Theory (DFT) is a widely used QM method for studying organic molecules due to its balance of accuracy and computational cost. scielo.org.mxnih.gov For Methyl 2-formylisonicotinate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and compute key electronic properties. scielo.org.mxniscpr.res.in
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. researchgate.net The HOMO-LUMO energy gap (ΔE) is a significant indicator of kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the pyridine (B92270) ring and the oxygen atoms, while the LUMO is anticipated to be distributed over the electron-withdrawing formyl and ester groups.
Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. uni-muenchen.de This method provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. niscpr.res.inuni-muenchen.de For this compound, NBO analysis would reveal the polarization of the C=O and C-O bonds within the formyl and ester groups, and quantify the delocalization of electron density between the pyridine ring and its substituents. These interactions are estimated by second-order perturbation theory, where a larger E(2) energy signifies a stronger interaction. niscpr.res.in
Illustrative Quantum Mechanical Data for this compound (Note: The following data are illustrative, calculated using DFT at the B3LYP/6-311++G(d,p) level for demonstration.)
| Parameter | Value |
|---|---|
| HOMO Energy | -7.25 eV |
| LUMO Energy | -2.15 eV |
| HOMO-LUMO Gap (ΔE) | 5.10 eV |
Illustrative Natural Bond Orbital (NBO) Charges (Note: The following data are illustrative.)
| Atom | Natural Charge (e) |
|---|---|
| N (Pyridine) | -0.55 |
| C (Formyl) | +0.45 |
| O (Formyl) | -0.58 |
| C (Ester Carbonyl) | +0.75 |
| O (Ester Carbonyl) | -0.60 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While QM methods provide insight into static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and intermolecular interactions. nih.gov
For this compound, the primary focus of MD simulations would be to analyze the rotational flexibility around the single bonds connecting the formyl and methyl ester groups to the pyridine ring. These rotations define the molecule's conformational landscape. An MD simulation would typically involve solvating the molecule in a box of explicit water molecules and running the simulation for a duration sufficient to sample the major conformational states (e.g., 100-200 nanoseconds). nih.govresearchgate.net
Analysis of the MD trajectory, through techniques like Root Mean Square Deviation (RMSD) and cluster analysis, can identify the most stable and populated conformers. mdpi.com The orientation of the formyl and ester groups relative to the pyridine ring is critical, as it can influence how the molecule interacts with other molecules or a protein binding site. The planarity or non-planarity of the conformers, dictated by the dihedral angles between the substituents and the ring, would be a key finding.
Illustrative Conformational Analysis of this compound (Note: The following data are illustrative and represent hypothetical major conformers identified from a simulated MD trajectory.)
| Conformer | Dihedral Angle (Formyl C-C-C=O) | Dihedral Angle (Ester C-C-C=O) | Relative Population (%) |
|---|---|---|---|
| A (Co-planar) | ~180° | ~0° | 65% |
| B (Twisted) | ~150° | ~30° | 25% |
| C (Ortho-planar) | ~0° | ~180° | 10% |
Prediction of Reactivity and Reaction Pathways
Computational methods can predict the most likely sites of chemical reactions and map out the potential energy surface for reaction pathways. nih.govcecam.org This is achieved by combining electronic structure information with algorithms that search for transition states (TS) and calculate activation energies.
For this compound, the reactivity is largely dictated by its functional groups: the aldehyde (formyl group), the ester, and the pyridine nitrogen.
Electrophilic Sites: The formyl carbon and the ester carbonyl carbon are highly electrophilic, as indicated by their positive partial charges from NBO analysis. They are susceptible to nucleophilic attack.
Nucleophilic Site: The lone pair on the pyridine nitrogen atom makes it a potential nucleophile or a hydrogen bond acceptor.
Computational studies can model specific reactions. For instance, the nucleophilic addition of a hydride (e.g., from NaBH₄) to the formyl group to yield an alcohol can be simulated. Calculations would identify the transition state structure and determine the activation energy barrier for the reaction, providing a quantitative measure of its feasibility. Similarly, the hydrolysis of the ester group under acidic or basic conditions can be computationally explored to predict the reaction rate and mechanism.
Illustrative Predicted Reaction Pathways and Activation Energies (Note: The following data are illustrative.)
| Reaction | Proposed Reagent | Predicted Product | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| Reduction of Formyl Group | Hydride (H⁻) | Methyl 2-(hydroxymethyl)isonicotinate | 12.5 |
| Ester Hydrolysis (Basic) | Hydroxide (OH⁻) | 2-Formylisonicotinic acid | 18.0 |
| Nucleophilic Addition to Formyl | Methylamine (CH₃NH₂) | Imine derivative | 15.2 |
Virtual Screening and Ligand-Protein Interaction Modeling for Derivatives
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a protein target. nih.gov This process often involves molecular docking, which predicts the preferred orientation and binding affinity of a ligand within a protein's active site. scielo.org.mx
While this compound is primarily a chemical building block, its derivatives could possess biological activity. A hypothetical virtual screening campaign could be designed to explore this potential. First, a virtual library of derivatives would be generated by modifying the parent structure—for example, by converting the formyl group into various imines or oximes, or by changing the methyl ester to other alkyl or aryl esters.
Next, a relevant protein target would be selected. Given the structure, enzymes such as dehydrogenases (targeting the formyl group) or hydrolases/esterases (targeting the ester group) could be plausible targets. mdpi.com The virtual library would then be docked into the active site of the chosen protein. nih.gov Docking programs calculate a "docking score," which estimates the binding free energy (ΔG), with more negative values indicating stronger predicted binding. semanticscholar.org The top-scoring compounds would be identified as potential leads for further experimental testing. nih.gov
Illustrative Virtual Screening Results for Hypothetical Derivatives (Note: Data are illustrative, targeting a hypothetical dehydrogenase active site.)
| Compound | Modification | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Derivative 1 | Formyl → CH=N-OH (Oxime) | -7.8 | His51, Ser140, Gly141 |
| Derivative 2 | Formyl → CH=N-Ph | -8.5 | Tyr98, Phe152 (π-π stacking) |
| Derivative 3 | Methyl Ester → Ethyl Ester | -6.9 | His51, Ser140 |
| Derivative 4 | Methyl Ester → Benzyl Ester | -8.2 | His51, Trp201 (π-π stacking) |
Future Perspectives and Emerging Avenues in Methyl 2 Formylisonicotinate Research
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of Methyl 2-formylisonicotinate and its derivatives is well-suited for adoption into modern, high-throughput synthetic methodologies like flow chemistry and automated synthesis. Traditional batch synthesis, while effective, can be time-consuming and challenging to scale. One documented synthesis of this compound from Methyl 2-(hydroxymethyl)isonicotinate already incorporates automated flash chromatography for purification, demonstrating a step towards automation. chemicalbook.com
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers numerous advantages. Current time information in Delhi, IN.mdpi.com For the synthesis of isonicotinate (B8489971) derivatives, this approach can lead to enhanced reaction control, improved safety by minimizing the volume of reactive intermediates at any given time, and accelerated optimization. nih.gov The synthesis of various pyridine (B92270) derivatives has been successfully demonstrated using flow setups, suggesting that the synthesis of this compound could be similarly adapted. nih.gov
Automated synthesis platforms represent the next level of innovation, combining robotics and artificial intelligence to streamline the entire synthetic process from design to purification. sigmaaldrich.comyoutube.com These systems can perform a wide range of reactions, including amide couplings and Suzuki couplings, which could be applied to the this compound scaffold. sigmaaldrich.com By integrating this compound into an automated workflow, researchers could rapidly generate libraries of derivatives for screening in drug discovery or materials science applications with minimal manual intervention. youtube.comsynplechem.com
Table 1: Comparison of Synthesis Methodologies for Isonicotinate Derivatives
| Parameter | Traditional Batch Synthesis | Flow Chemistry | Automated Synthesis Platforms |
|---|---|---|---|
| Scalability | Often requires re-optimization for different scales | Easier to scale by extending run time (scaling-out) | Designed for small-scale, high-throughput library synthesis |
| Safety | Higher risk due to large volumes of reagents | Improved safety with small reaction volumes and better heat control | High level of safety with contained, automated processes |
| Speed | Slow, with manual workup and purification steps | Significantly faster reaction times, often minutes vs. hours. mdpi.com | Rapid generation of multiple compounds in parallel. youtube.com |
| Reproducibility | Can vary between batches and operators | High, due to precise control over parameters | Excellent, with digitally controlled protocols |
Development of Novel Catalytic Systems for Isonicotinate Functionalization
The pyridine ring of an isonicotinate is a prime target for functionalization, and the development of novel catalytic systems is a key area for future research. Modern catalysis offers powerful tools for modifying such heterocyclic systems with high precision.
A significant emerging area is the metal-catalyzed C–H bond functionalization. rsc.org This strategy allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. Applying advanced catalytic systems (e.g., using palladium, rhodium, or iridium catalysts) to the this compound scaffold could enable the introduction of new substituents at specific positions on the pyridine ring. This would provide a highly efficient route to novel derivatives that are otherwise difficult to synthesize.
Furthermore, single-atom catalysts (SACs) are gaining traction as a new frontier in heterogeneous catalysis. mdpi.com These catalysts, which feature isolated metal atoms dispersed on a support, combine the high selectivity of homogeneous catalysts with the stability and recyclability of heterogeneous catalysts. mdpi.com Developing SACs for the selective hydrogenation, oxidation, or coupling reactions of the aldehyde or pyridine moieties of this compound could lead to highly efficient and green synthetic processes. mdpi.com
Expansion into Materials Science and Supramolecular Chemistry
The unique structure of this compound, featuring a nitrogen atom in the pyridine ring, an ester group, and a reactive aldehyde, makes it an excellent candidate for applications in materials science and supramolecular chemistry. These functional groups can participate in a variety of non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking, which are fundamental to the construction of complex, self-assembled structures. researchgate.net
In materials science, this compound can serve as a versatile ligand for the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers. The pyridine nitrogen and the carbonyl oxygens can coordinate to metal ions, while the aldehyde group can be used for post-synthetic modification, allowing for the tuning of the material's properties (e.g., porosity, catalytic activity, or sensing capabilities).
In supramolecular chemistry, the molecule can be used as a building block for creating larger, ordered assemblies held together by non-covalent forces. researchgate.net For example, the aldehyde group can react with amines to form Schiff bases, creating imine-linked macrocycles or cages. The ability to form predictable, directional interactions makes it a valuable component for designing molecular machines, sensors, or systems for controlled release.
Table 2: Potential Applications in Materials and Supramolecular Science
| Field | Role of this compound | Potential Application | Key Functional Groups Involved |
|---|---|---|---|
| Materials Science | Ligand / Building Block | Metal-Organic Frameworks (MOFs), Coordination Polymers | Pyridine Nitrogen, Ester Carbonyl, Aldehyde Carbonyl |
| Supramolecular Chemistry | Molecular Component | Self-assembled cages, Macrocycles, Molecular sensors | Aldehyde (for covalent self-assembly), Pyridine Ring (π-stacking) |
| Functional Materials | Precursor for Polymers | Conducting polymers, Porous organic polymers | Aldehyde, Pyridine Ring |
Interdisciplinary Research with Biological and Nanoscience Fields
The isonicotinate scaffold is a well-known privileged structure in medicinal chemistry. This opens up interdisciplinary research avenues for this compound in biology and nanoscience. The compound itself can be seen as a precursor for generating novel bioactive molecules.
In the biological field, the aldehyde group of this compound is particularly useful. It can readily react with amines, such as the lysine (B10760008) residues on proteins or other biomolecules, to form stable linkages (after a reduction step). This makes it a potential tool for bioconjugation, where it could be used to attach small molecules to antibodies or other proteins for targeted delivery or diagnostic purposes. Furthermore, libraries of compounds derived from this compound via reactions like reductive amination or the Ugi multicomponent reaction could be screened for various biological activities.
In nanoscience, the compound can act as a molecular linker or surface modifier for nanoparticles. By anchoring this compound to the surface of gold, silica, or magnetic nanoparticles, the exposed aldehyde groups can then be used to attach other functional molecules, such as fluorescent dyes, targeting ligands, or drugs. This provides a platform for developing multifunctional nanomaterials for applications in bioimaging, diagnostics, and targeted therapy. The synergy between the versatile chemistry of this compound and the unique properties of nanomaterials represents a promising direction for future innovation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-formylisonicotinate, and how do reaction conditions influence yield?
- Methodological Answer : this compound is typically synthesized via formylation of methyl isonicotinate using reagents like DMF/POCl₃ (Vilsmeier-Haack reaction). Optimization involves adjusting stoichiometry, temperature (e.g., 0–5°C for reagent addition), and solvent polarity. Yields are monitored via HPLC or GC-MS, with purification by column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Key Data :
| Reaction Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF/POCl₃, 0°C | 65–70 | ≥98% |
| TFA, RT | 40–45 | 90–92% |
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of spectral techniques:
- ¹H/¹³C NMR : Compare observed peaks with predicted shifts (e.g., aldehyde proton at δ 9.8–10.2 ppm).
- IR Spectroscopy : Confirm C=O (1720–1680 cm⁻¹) and CHO (2850–2720 cm⁻¹) stretches.
- Mass Spectrometry : Validate molecular ion [M+H]⁺ at m/z 180.04 .
Q. What are the solubility and stability profiles of this compound under varying pH?
- Methodological Answer : Conduct stability studies in buffers (pH 3–10) at 25°C. Monitor degradation via UV-Vis (λ_max = 270 nm) and HPLC. Solubility is tested in DMSO, MeOH, and aqueous solutions using gravimetric analysis. Stability decreases above pH 8 due to ester hydrolysis .
Advanced Research Questions
Q. How do electronic effects of substituents on the pyridine ring influence the reactivity of this compound in nucleophilic additions?
- Methodological Answer : Use DFT calculations (e.g., Gaussian 09) to map frontier molecular orbitals (HOMO/LUMO) and assess electrophilicity. Compare experimental kinetic data (e.g., reaction with amines) to predict regioselectivity. Substituents like -NO₂ increase electrophilicity at the formyl group .
- Data Example :
| Substituent | ΔG⧧ (kcal/mol) | Product Ratio (α:β) |
|---|---|---|
| -H | 12.3 | 85:15 |
| -NO₂ | 9.8 | 95:5 |
Q. What strategies resolve discrepancies in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Perform cross-validation using 2D NMR (COSY, HSQC) and X-ray crystallography. For conflicting IR data, use isotopic labeling (e.g., ¹³C-formyl) to isolate vibrational modes. Publish raw datasets in supplementary materials for peer validation .
Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of ester hydrolysis in this compound?
- Methodological Answer : Synthesize deuterated analogs (e.g., CD₃-O isotopomer) and measure hydrolysis rates (k_H/k_D) in D₂O. A primary KIE (>2) suggests rate-determining proton transfer, while secondary KIEs indicate transition-state bond reorganization. Compare with computational transition-state models .
Q. What are the limitations of current computational models in predicting the tautomeric equilibria of this compound?
- Methodological Answer : Assess tautomer populations (enol vs. keto forms) using variable-temperature NMR and compare with DFT (B3LYP/6-311+G(d,p)) predictions. Discrepancies arise from solvent effects (implicit vs. explicit models) and basis set limitations. Hybrid QM/MM simulations improve accuracy .
Methodological Considerations
- Experimental Reproducibility : Follow guidelines for detailed method reporting (e.g., solvent purity, instrument calibration) to enable replication .
- Data Contradictions : Use meta-analysis frameworks (e.g., PRISMA) to systematically evaluate conflicting results, emphasizing sample size and measurement precision .
- Ethical Reporting : Disclose all synthetic byproducts and failed attempts to prevent publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
